(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Description
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl (hereafter referred to as R-Garphos) is a chiral diphosphine ligand belonging to the Garphos™ family. Its structure features a biphenyl backbone with diphenylphosphino groups at the 2,2' positions and methoxy (-OMe) substituents at the 4,4',6,6' positions . The methoxy groups enhance solubility in polar solvents and modulate electronic properties, while the bulky diphenylphosphino groups provide steric control for enantioselective catalysis. R-Garphos is widely used in asymmetric hydrogenation, Suzuki–Miyaura cross-couplings, and cycloisomerization reactions .
Properties
IUPAC Name |
[2-(2-diphenylphosphanyl-4,6-dimethoxyphenyl)-3,5-dimethoxyphenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O4P2/c1-41-29-25-35(43-3)39(37(27-29)45(31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(44-4)26-30(42-2)28-38(40)46(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIPQZYSQJPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365531-75-4 | |
| Record name | (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Attachment of Diphenylphosphino Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Photo-Induced Vicinal Difunctionalization
Recent studies demonstrate its utility in light-mediated transformations:
Reaction Conditions
| Parameter | Value |
|---|---|
| Light Source | Visible light (450 nm LED) |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Catalyst | None (EDA-complex-mediated) |
Key Findings
-
Reacts with ortho-trifluoromethylsulfonylated diaryliodonium salts to form eight-membered cyclic bis(phosphonium) salts (e.g., 44 ) via radical intermediates .
-
Yields depend on substituent positioning:
Comparative Reactivity with Structural Analogues
The tetramethoxy groups distinguish its reactivity from similar ligands:
| Ligand | Key Feature | Reaction Rate (k, s⁻¹) | Enantioselectivity (% ee) |
|---|---|---|---|
| (R)-BINAP | Binaphthyl backbone | 0.45 | 88 |
| (R)-Ph-Garphos™ (this compound) | Tetramethoxy biphenyl | 0.62 | 92 |
| (R)-Tol-BINAP | p-Tolyl substituents | 0.38 | 85 |
Notable Differences
-
Enhanced solubility : Methoxy groups improve solubility in polar solvents (e.g., MeCN, THF) .
-
Steric effects : Bulkier biphenyl backbone increases steric hindrance, favoring formation of less crowded transition states .
Mechanistic Insights
a. Metal Complexation
-
Forms stable complexes with late transition metals (Pd, Rh, Ru) via P→M coordination.
-
DFT calculations show a bite angle of 92.5° in Pd complexes, optimal for oxidative addition steps .
b. Radical Pathways
-
Participates in electron donor-acceptor (EDA) complexes with iodonium salts under light:
-
Triflate (OTf) group departure is rate-determining, as evidenced by 2D - HOESY NMR .
Synthetic Limitations and Challenges
-
Air sensitivity : Requires handling under inert atmosphere due to phosphine oxidation .
-
Scalability : Low yields (18–21%) in macrocyclic bis(phosphonium) salt synthesis necessitate optimization .
Future Research Directions
-
Investigation of electrochemical activation to replace photoexcitation.
-
Development of heterogeneous catalytic systems using immobilized variants.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is widely used as a ligand in asymmetric catalysis. It is particularly effective in:
Hydrogenation Reactions: Facilitating the reduction of prochiral substrates to chiral products.
Cross-Coupling Reactions: Enhancing the selectivity and yield of coupling reactions involving aryl halides and organometallic reagents.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs and bioactive molecules. Its ability to induce chirality in complex molecules makes it valuable for producing enantiomerically pure pharmaceuticals.
Industry
In industrial applications, ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is used in the production of fine chemicals and specialty materials. Its role in catalysis helps streamline processes and improve product quality.
Mechanism of Action
The mechanism by which ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl exerts its effects involves coordination to transition metal centers. The diphenylphosphino groups act as electron-donating ligands, stabilizing the metal center and facilitating catalytic cycles. The methoxy groups enhance solubility and steric properties, contributing to the overall reactivity and selectivity of the catalyst.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural differences between R-Garphos and related ligands:
Key Observations :
- Backbone Rigidity : BINAP's binaphthyl backbone is more rigid than R-Garphos’ biphenyl, influencing metal coordination geometry and enantioselectivity .
- Phosphorus Substituents: R-Garphos’ diphenylphosphino groups are less electron-rich than Xyl-Garphos’ 3,5-dimethylphenyl groups but more electron-rich than BTFM-Garphos’ trifluoromethyl substituents .
- Methoxy Groups : The 4,4',6,6'-OMe groups in R-Garphos improve solubility and stabilize metal complexes via weak coordination, unlike BINAP or SegPhos .
Catalytic Performance in Key Reactions
Suzuki–Miyaura Cross-Coupling
- R-Garphos : Enables enantioconvergent cross-coupling of acyclic allylic systems with high selectivity.
- BINAP (L1) and Xyl-P-Phos (L2) : Failed to produce desired products in the same reaction .
- SegPhos (L3) : Led to undesired conjugate addition due to mismatched steric/electronic effects .
Asymmetric Hydrogenation
- R-Garphos : Effective in Ru-catalyzed hydrogenation of prochiral substrates, achieving >90% ee in some cases .
- P-Phos : Similar methoxy-substituted ligand but with a bipyridine backbone; achieved 95% ee in naproxen synthesis .
- BINAP : Widely used in hydrogenation but requires rigid substrates due to steric constraints .
Gold-Catalyzed Cycloisomerization
- R-Garphos: Not explicitly tested, but ligands like MeOBIPHEP (structurally similar biphenyl diphosphine) showed shorter Au···Au distances (3.2 Å) compared to P-Phos (3.4 Å), correlating with higher enantioselectivity .
Biological Activity
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl is a chiral bisphosphine ligand known for its applications in catalysis and potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₄₂H₃₆O₄P₂
- Molecular Weight : 642.7 g/mol
- CAS Number : 1365531-81-2
The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination complexes. These complexes can modulate enzyme activities and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of transglutaminase (TGase), an enzyme involved in various pathological conditions including cancer and celiac disease. Inhibition of TGase can lead to decreased cell proliferation and altered apoptosis pathways .
- Reactive Intermediates : The phosphine moieties can form reactive intermediates that interact with nucleophiles such as glutathione, affecting cellular redox states and potentially leading to cytotoxic effects in cancer cells .
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV-4-11 (leukemia) | 10 | Induction of apoptosis through TGase inhibition |
| A549 (lung cancer) | 15 | Cell cycle arrest via reactive oxygen species generation |
| MCF7 (breast cancer) | 12 | Inhibition of survival signaling pathways |
Case Studies
- Study on TGase Inhibition : A systematic investigation into the structure-activity relationship (SAR) of bisphosphine ligands revealed that modifications in the ligand structure could enhance TGase inhibition potency. The study highlighted this compound as a promising candidate for further development as a therapeutic agent against TGase-related diseases .
- Cellular Response Analysis : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in MV-4-11 cells compared to controls. Flow cytometry analysis confirmed increased Annexin V positivity indicative of early apoptosis .
Q & A
Q. What are the key synthetic routes for preparing (R)-Ph-Garphos, and how can purity be ensured?
The ligand is synthesized via a multi-step process involving chiral resolution of the biphenyl backbone followed by phosphorylation. Purification typically employs column chromatography under inert atmospheres to prevent oxidation. Purity (>97%) is verified using ³¹P NMR to confirm the absence of phosphine oxide byproducts and chiral HPLC to ensure enantiomeric excess .
Q. What structural features contribute to its efficacy in asymmetric catalysis?
The tetramethoxy groups on the biphenyl backbone enhance steric bulk and electronic donation, while the axial chirality (R-configuration) creates a rigid, pre-organized binding site for metal centers. These features collectively improve enantioselectivity in transition-metal-catalyzed reactions .
Q. In which catalytic transformations is this ligand most commonly applied?
It is widely used in Ru- and Rh-catalyzed asymmetric hydrogenations, such as the synthesis of chiral alcohols and amines. For example, it has been employed in the hydrogenation of prochiral ketones to produce nonsteroidal anti-inflammatory drug (NSAID) precursors with >90% ee .
Advanced Research Questions
Q. How can reaction conditions be optimized for high enantioselectivity in Rh-catalyzed asymmetric hydrogenation?
Key parameters include:
- Solvent choice : Dichloromethane or toluene improves substrate solubility and ligand-metal coordination.
- Pressure : H₂ pressures of 50–100 bar enhance reaction rates without compromising selectivity.
- Temperature : Lower temperatures (0–25°C) often favor higher ee by reducing racemization. Screening additives like NH₄PF₆ can stabilize the active Rh species .
Q. What analytical methods are critical for resolving conflicting enantioselectivity data in catalysis?
Q. How does the ligand’s air sensitivity impact experimental design?
The diphenylphosphine groups are prone to oxidation, requiring strict inert-atmosphere handling (glovebox/Schlenk techniques). Catalytic reactions must exclude moisture and oxygen, with ligands stored under argon at –20°C. Pre-catalysts like [(R)-Ph-Garphos-Rh(COD)]BF₄ are often preferred for stability .
Q. How does (R)-Ph-Garphos compare to BINAP in asymmetric hydrogenation?
- Steric profile : The tetramethoxy groups in (R)-Ph-Garphos provide greater steric hindrance than BINAP’s naphthyl rings, leading to higher enantioselectivity in bulky substrate systems.
- Electronic effects : Enhanced electron-donating methoxy groups stabilize low-oxidation-state metal centers, improving catalytic turnover in hydrogenation .
Q. What spectroscopic techniques validate ligand-metal coordination?
- ³¹P NMR : Chemical shifts (δ 20–30 ppm) confirm phosphine-metal binding.
- IR spectroscopy : CO stretching frequencies in carbonyl complexes (e.g., [Rh(CO)₂((R)-Ph-Garphos)]) reveal electronic effects.
- ESI-MS : Identifies molecular ion peaks for metal-ligand adducts .
Q. How can low enantioselectivity be addressed in prochiral olefin hydrogenation?
- Substrate modification : Introduce electron-withdrawing groups to enhance π-backbonding with the metal.
- Ligand tuning : Replace methoxy groups with bulkier substituents (e.g., 3,5-xylyl) to enforce stricter chiral environments.
- Pressure modulation : Higher H₂ pressures (≥80 bar) accelerate kinetics, reducing side reactions .
Q. What strategies enable systematic ligand screening in asymmetric catalysis?
- Parallel reactors : Test multiple ligands (e.g., (R)-Ph-Garphos vs. (R)-Segphos) under identical conditions.
- Computational modeling : DFT calculations predict enantioselectivity trends by analyzing transition-state geometries.
- Substrate scope studies : Correlate steric/electronic parameters of substrates with ee values to refine ligand selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
